molecular formula C6H9N3O2S B6150722 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 933705-06-7

4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid

Cat. No.: B6150722
CAS No.: 933705-06-7
M. Wt: 187.2
InChI Key:
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Description

4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid is a chemical compound with the molecular formula C6H9N3O2S. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide. The reaction conditions often include refluxing in ethanol and subsequent acidification .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various amine derivatives .

Scientific Research Applications

4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the activity of urease-producing bacteria such as Helicobacter pylori .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to its combination of the thiadiazole ring and the butanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

933705-06-7

Molecular Formula

C6H9N3O2S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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